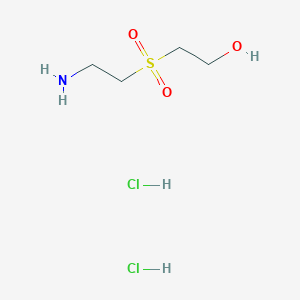
2-(Aminoethylsulfonyl)ethanol dihydrochloride
説明
2-(Aminoethylsulfonyl)ethanol dihydrochloride is a chemical compound with the CAS number 24304-83-4 . It is primarily used for research and development purposes .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(Aminoethylsulfonyl)ethanol dihydrochloride are not explicitly mentioned in the available resources. For detailed information, one might need to refer to its Material Safety Data Sheet (MSDS) or similar resources .科学的研究の応用
Inhibitors of Aldehyde Dehydrogenase
Research by Lee et al. (1992) delved into the pharmacological interactions between certain hypoglycemic drugs and alcohol, leading to the inhibition of aldehyde dehydrogenase (AlDH). This study provided insights into the bioactivation mechanisms of these drugs and their analogs, underscoring the potential for developing novel inhibitors of AlDH (Lee, Elberling, & Nagasawa, 1992).
Cytofluorometric Determination of Lysine
Rosselet and Ruch (1968) demonstrated the use of Dansylchloride for the specific cytofluorometric determination of lysine in protein smears and isolated rat liver nuclei. This approach highlights the application of chemical reagents for detailed biochemical analyses (Rosselet & Ruch, 1968).
Pervaporation Separation of Water/Ethanol Mixture
Chen et al. (2001) investigated the use of a sulfonated polysulfone membrane for the pervaporation separation of water from ethanol, showcasing the importance of membrane modification in enhancing separation performance. This study is significant for its implications in industrial separations and purification processes (Chen, Yu, Lin, Chang, & Liou, 2001).
Synthesis of 2-Aminoethylsulfanylpyridines
Bhagwat et al. (2012) reported on the efficient synthesis of 2-aminoethylsulfanylpyridine derivatives, vital ligands in medicinal chemistry, using ethanol as both solvent and reagent. This method highlights the role of green chemistry in facilitating the synthesis of complex organic molecules (Bhagwat, Campi, Potdar, Jackson, & Hearn, 2012).
New Amino-Protective Groups for Peptide Synthesis
Verhart and Tesser (2010) explored the development of new amino-protective groups derived from modifications of 2-(methylsulphonyl)ethanol. These protective groups are crucial for peptide synthesis, offering insights into the synthesis of biologically active peptides and proteins (Verhart & Tesser, 2010).
Safety and Hazards
特性
IUPAC Name |
2-(2-aminoethylsulfonyl)ethanol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO3S.2ClH/c5-1-3-9(7,8)4-2-6;;/h6H,1-5H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWIABJQECIFLHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)CCO)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H13Cl2NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90694750 | |
| Record name | 2-(2-Aminoethanesulfonyl)ethan-1-ol--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90694750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
24304-83-4 | |
| Record name | 2-(2-Aminoethanesulfonyl)ethan-1-ol--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90694750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]ethan-1-amine](/img/structure/B1524096.png)
![5-Bromo-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1524097.png)




![2-{1-[(2-Aminophenyl)sulfanyl]cyclopentyl}acetonitrile](/img/structure/B1524106.png)


![3-[(2-Aminoethyl)amino]-3-carbamoylpropanoic acid](/img/structure/B1524111.png)